Borane, tris(2-chloroethoxy)-
Description
Borane, tris(2-chloroethoxy)- [B(OCH₂CH₂Cl)₃] is an organoboron compound featuring a central boron atom coordinated to three 2-chloroethoxy groups. Such compounds are of interest in catalysis and materials science, though their applications remain less explored compared to fluorinated aryl boranes like tris(pentafluorophenyl)borane [B(C₆F₅)₃] .
Properties
CAS No. |
22238-19-3 |
|---|---|
Molecular Formula |
C6H12BCl3O3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
tris(2-chloroethyl) borate |
InChI |
InChI=1S/C6H12BCl3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h1-6H2 |
InChI Key |
ROPXAMHYCWOOOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCCl)(OCCCl)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Borane, tris(2-chloroethoxy)- can be synthesized through the reaction of boron trichloride with 2-chloroethanol. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of boron trichloride. The general reaction is as follows:
BCl3+3HOCH2CH2Cl→B(OCH2CH2Cl)3+3HCl
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
In an industrial setting, the production of borane, tris(2-chloroethoxy)- involves similar reaction conditions but on a larger scale. The process requires precise control of temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Borane, tris(2-chloroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethoxy groups can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form boric acid and 2-chloroethanol.
Reduction: The compound can be reduced to form borane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the generated hydrochloric acid.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce borane, tris(2-chloroethoxy)-.
Major Products Formed
Substitution Reactions: The major products are the substituted borane derivatives and hydrochloric acid.
Hydrolysis: The major products are boric acid and 2-chloroethanol.
Reduction: The major products are borane derivatives and hydrogen gas.
Scientific Research Applications
Borane, tris(2-chloroethoxy)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of boron-containing compounds.
Materials Science: The compound is used in the synthesis of boron-containing polymers and materials with unique properties.
Catalysis: It serves as a catalyst in certain chemical reactions, particularly those involving the formation of carbon-boron bonds.
Biological Research: The compound is studied for its potential use in drug delivery systems and as a boron source in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of borane, tris(2-chloroethoxy)- involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in various chemical reactions, including catalysis and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare B(OCH₂CH₂Cl)₃ with structurally or functionally related boranes:
¹ Predicted based on electron-withdrawing Cl and electron-donating OCH₂CH₂ effects.
² Chloroethoxy groups may increase susceptibility to hydrolysis compared to fluorinated aryl boranes.
³ Measured via Gutmann-Beckett method.
⁴ Enhanced by synergistic fluorine substitution.
⁵ Tunable via counterion choice.
Key Findings:
- Lewis Acidity: B(OCH₂CH₂Cl)₃ is expected to exhibit lower Lewis acidity than fluorinated aryl boranes (e.g., B(C₆F₅)₃) due to weaker electron withdrawal from chloroethoxy groups. However, the O-atom spacer may enhance acidity compared to non-halogenated alkoxy boranes (e.g., B(OCH₂CH₃)₃).
- Catalytic Activity : Fluorinated aryl boranes dominate in hydroboration and frustrated Lewis pair (FLP) catalysis due to their strong acidity. B(OCH₂CH₂Cl)₃ may serve in niche applications requiring milder conditions or enhanced solubility in polar media.
- Stability : Chloroethoxy groups likely reduce hydrolytic stability relative to fluorinated aryl boranes, which resist hydrolysis due to fluorine’s inertness.
Q & A
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